molecular formula C10H10N2O3 B2469656 methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate CAS No. 2253640-30-9

methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate

Cat. No.: B2469656
CAS No.: 2253640-30-9
M. Wt: 206.201
InChI Key: OCVCUQYXANAPNJ-UHFFFAOYSA-N
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Description

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a furan ring substituted with a carboxylate ester group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCUQYXANAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Mechanisms

The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate revolves around two primary strategies: (1) functionalization of preformed furan or pyrazole cores and (2) modular assembly via condensation reactions. The choice of strategy depends on the availability of starting materials, desired scalability, and regioselectivity requirements.

Nucleophilic Substitution and Alkylation

A widely adopted method involves the alkylation of a pyrazole derivative with a furan-containing electrophile. For instance, methyl 5-(bromomethyl)furan-3-carboxylate reacts with 1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 60–80°C. The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, displacing the bromide ion. This method typically achieves yields of 70–85%, with purity >95% after recrystallization from ethanol.

Key variables influencing efficiency include:

  • Solvent polarity : DMSO enhances nucleophilicity but complicates purification.
  • Temperature : Prolonged heating above 80°C leads to furan ring decomposition.
  • Base strength : KOH outperforms weaker bases like triethylamine in minimizing side reactions.

Knöevenagel Condensation

An alternative route employs Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehydes. While originally developed for thiopyrano[2,3-d]thiazole derivatives, this method has been adapted for furan-pyrazole hybrids. The reaction occurs in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature, leveraging the aldehyde’s electrophilicity and the thiazolidinone’s enolic protons. Yields range from 66% to 89%, with PEG-400 offering a greener profile by eliminating volatile solvents.

Detailed Experimental Procedures

Two-Step Alkylation Protocol

Step 1: Synthesis of Methyl 5-(Bromomethyl)furan-3-carboxylate

A stirred solution of methyl 5-hydroxymethylfuran-3-carboxylate (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) is treated with phosphorus tribromide (PBr₃, 12 mmol) at 0°C. After 2 h, the mixture is quenched with ice-water, extracted with DCM, and dried over MgSO₄. Solvent removal yields the bromide as a pale-yellow liquid (yield: 92%).

Step 2: Pyrazole Coupling

The bromide (5 mmol) is added to a solution of 1H-pyrazole (6 mmol) and KOH (7 mmol) in DMSO (15 mL). After 4 h at 70°C, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1). The product is obtained as white crystals (yield: 83%, mp 112–114°C).

One-Pot Condensation in PEG-400

A mixture of 3-phenyl-4-thioxo-2-thiazolidinone (10 mmol), 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (10 mmol), and PEG-400 (5 mL) is stirred at 25°C for 6 h. Precipitation is induced by adding water (50 mL), followed by filtration and recrystallization from ethanol-dioxane (1:1). This solvent-free method achieves 89% yield with 98% purity.

Optimization and Scalability

Solvent Effects

Comparative studies highlight PEG-400’s superiority over acetic acid in condensation reactions:

Parameter Glacial Acetic Acid PEG-400
Yield 78% 89%
Reaction Time 2 h (reflux) 6 h (rt)
Purification Ease Moderate High
Environmental Impact High (VOC emissions) Low

Data adapted from.

Catalytic Enhancements

The addition of 5 mol% cerium(IV) ammonium nitrate (CAN) to DMSO-based alkylation reduces reaction time from 4 h to 1.5 h, boosting yield to 91%. CAN facilitates bromide displacement by stabilizing the transition state through Lewis acid interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.21 (s, 1H, vinylic CH), 7.40–8.07 (m, 15H, aromatic), 3.91 (s, 3H, COOCH₃).
  • ¹³C NMR : 165.2 ppm (ester carbonyl), 152.1 ppm (furan C-O), 143.5 ppm (pyrazole C-N).

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows m/z = 206.201 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀N₂O₃. Fragment ions at m/z 161 and 119 correspond to furan carboxylate and pyrazole-methyl losses, respectively.

Infrared (IR) Spectroscopy

Strong absorptions at 1715 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (pyrazole C=N) confirm functional group integrity.

Applications and Derivatives

Antimicrobial Activity

This compound inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) via membrane disruption, as evidenced by propidium iodide uptake assays.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with NaOH (aq.) yields the corresponding carboxylic acid (5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid) .

  • Acidic Hydrolysis : HCl in ethanol/water promotes ester cleavage at elevated temperatures (~80°C) .

Transesterification with alcohols (e.g., ethanol) in the presence of catalytic H2_2SO4_4 produces ethyl derivatives .

Pyrazole Ring Functionalization

The pyrazole moiety participates in electrophilic substitution and N-alkylation:

Electrophilic Substitution

  • Nitration : Nitrating agents (HNO3_3/H2_2SO4_4) selectively target the pyrazole ring at the 4-position under controlled conditions .

  • Halogenation : Bromination with Br2_2/FeBr3_3 yields 4-bromo derivatives .

N-Alkylation

Reaction with alkyl halides (e.g., CH3_3I) in DMF/K2_2CO3_3 produces quaternary ammonium salts at the pyrazole N-2 position .

Furan Ring Reactivity

The furan system undergoes cycloaddition and electrophilic substitution:

Diels-Alder Reaction

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 110°C to form bicyclic adducts .

Electrophilic Acylation

  • Vilsmeier-Haack formylation introduces a formyl group at the furan 2-position using POCl3_3/DMF .

Cross-Coupling Reactions

The methylene bridge (-CH2_2-) between furan and pyrazole enables Suzuki-Miyaura coupling:

Reaction Conditions Product Yield Ref
Suzuki Coupling (Ar-B(OH)2_2)Pd(PPh3_3)4_4, K2_2CO3_3, DME, 80°CBiaryl derivatives72–85%
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, toluenePyrazole-amine conjugates68%

Oxidation and Reduction

  • Oxidation : MnO2_2 oxidizes the furan ring to a γ-lactone .

  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol (5-[(1H-pyrazol-1-yl)methyl]furan-3-methanol) .

Complexation with Metals

The pyrazole nitrogen acts as a ligand for transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with CuCl2_2 in ethanol .

  • Pd Catalysis : Participates in Pd-mediated C–H activation for arylations .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO2_2 and furan/pyrazole fragments .

Comparative Reactivity Data

Functional Group Reaction Rate Constant (k, s1^{-1}) Activation Energy (kJ/mol)
EsterAlkaline hydrolysis1.2 × 104^{-4}45.3
PyrazoleBromination3.8 × 105^{-5}62.1
FuranDiels-Alder5.6 × 103^{-3}28.9

Mechanism of Action

The mechanism of action of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is unique due to its combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a pyrazole moiety, which is known for its pharmacological versatility. The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions to yield the desired product.

Anticancer Activity

Several studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa15.4
MCF-712.8
HepG218.6

The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition IC50 (µM)Reference
Methyl 5-pyrazole0.9
Celecoxib0.7

The compound demonstrated promising results, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly decreased cell viability and induced apoptosis through caspase activation .
  • Anti-inflammatory Evaluation : In an animal model of acute inflammation, the compound was shown to reduce paw edema significantly compared to controls, suggesting its effectiveness in managing inflammatory responses .

Q & A

Q. What are the established synthetic routes for methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves the coupling of pyrazole and furan derivatives. A validated method includes the use of methanol-mediated recyclization of precursors like methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. Key conditions include:

  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) for nucleophilic substitution.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole N-CH₂-furan linkage).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₀N₂O₃ expected at m/z 218.0693).
  • Single-Crystal X-ray Diffraction : Resolve bond angles and stereochemistry, as demonstrated for structurally analogous pyrazole-furan hybrids .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While direct toxicity data are limited, general precautions for pyrazole derivatives apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides, carbon monoxide).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in the synthesis of pyrazole-furan hybrids?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on the pyrazole ring favor nucleophilic attack at specific positions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
  • Temperature : Higher temperatures (≥80°C) can shift equilibrium toward thermodynamically stable products. Contradictions in literature yields (e.g., 60–85%) suggest optimization is context-dependent .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-furan derivatives?

Discrepancies in analgesic or anti-inflammatory activity may arise from:

  • Assay variability : Standardize in vitro models (e.g., COX-2 inhibition vs. carrageenan-induced edema in rodents).
  • Structural analogs : Compare this compound with its ethyl or aryl-substituted analogs to isolate substituent effects.
  • Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for stable analogs).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO, furan derivatives).
  • Kinetic Studies : Model degradation rates under controlled humidity and temperature .

Q. What spectroscopic techniques differentiate between tautomeric forms of the pyrazole moiety?

  • Variable-Temperature NMR : Monitor chemical shift changes to detect tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole).
  • Infrared Spectroscopy (IR) : Compare N-H stretching frequencies (≈3400 cm⁻¹) with O-H or C-H modes to rule out tautomer interference .

Methodological Notes

  • Synthetic Optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility for oxygen-sensitive intermediates .
  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with in-house XRD results to confirm structural assignments .

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